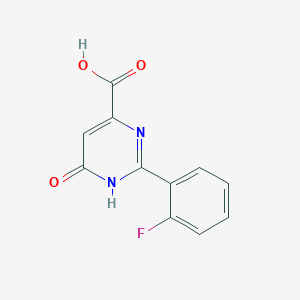
2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of 2-fluorobenzaldehyde with urea and malonic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially yielding alcohol derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the fluorophenyl group.
Reduction: Alcohol derivatives of the pyrimidine ring.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
類似化合物との比較
- 2-Fluorophenylacetic acid
- 2-Fluorodeschloroketamine
- 2-Fluorophenylboronic acid
Comparison: 2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its combination of a fluorophenyl group and a pyrimidine ring. This structure provides distinct chemical and biological properties compared to other similar compounds. For example, 2-Fluorophenylacetic acid lacks the pyrimidine ring, while 2-Fluorodeschloroketamine has a different core structure. 2-Fluorophenylboronic acid, on the other hand, contains a boronic acid group instead of a carboxylic acid group, leading to different reactivity and applications.
特性
CAS番号 |
1283050-29-2 |
|---|---|
分子式 |
C11H7FN2O3 |
分子量 |
234.18 g/mol |
IUPAC名 |
2-(2-fluorophenyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O3/c12-7-4-2-1-3-6(7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15) |
InChIキー |
WOFHQKRNPVSHLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=CC(=O)N2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


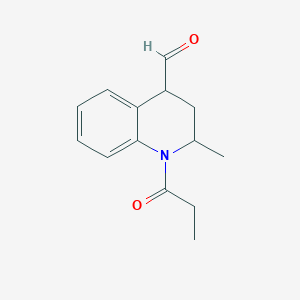
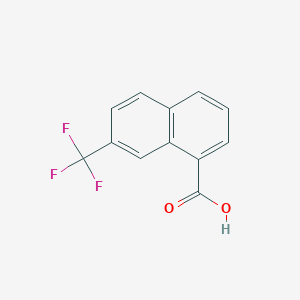
![2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one](/img/structure/B11873346.png)
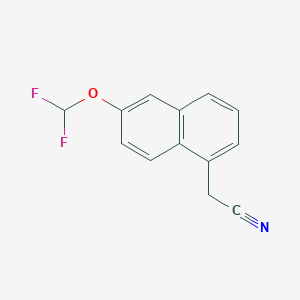


![Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-](/img/structure/B11873365.png)
![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)

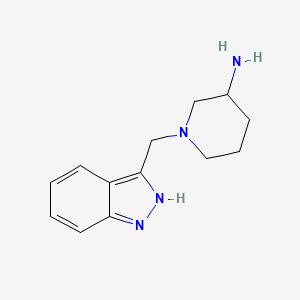
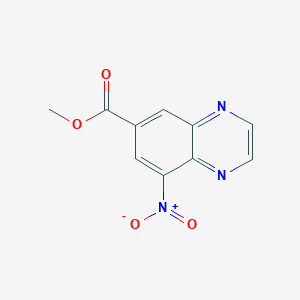
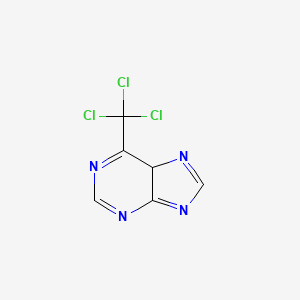
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-](/img/structure/B11873432.png)

